(3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride

Enantioselective Synthesis Chiral Resolution Medicinal Chemistry

(3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride (CAS 1365937-15-0) is a chiral pyrrolidine derivative featuring a pyrazine substituent, supplied as a dihydrochloride salt. This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of dopamine receptor modulators and other CNS-targeted bioactive molecules.

Molecular Formula C8H14Cl2N4
Molecular Weight 237.13
CAS No. 1365937-15-0
Cat. No. B2600404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride
CAS1365937-15-0
Molecular FormulaC8H14Cl2N4
Molecular Weight237.13
Structural Identifiers
SMILESC1CN(CC1N)C2=NC=CN=C2.Cl.Cl
InChIInChI=1S/C8H12N4.2ClH/c9-7-1-4-12(6-7)8-5-10-2-3-11-8;;/h2-3,5,7H,1,4,6,9H2;2*1H/t7-;;/m1../s1
InChIKeyMKXFLFVRRJVHMJ-XCUBXKJBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride (CAS 1365937-15-0): A Chiral Building Block for CNS Drug Discovery


(3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride (CAS 1365937-15-0) is a chiral pyrrolidine derivative featuring a pyrazine substituent, supplied as a dihydrochloride salt . This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of dopamine receptor modulators and other CNS-targeted bioactive molecules [1]. Its defined (R)-stereochemistry, salt formulation for enhanced solubility, and high purity (≥98%) make it a critical starting material for enantioselective synthesis campaigns where stereochemical integrity directly influences pharmacological outcomes .

Why (3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride Cannot Be Substituted with Racemates or Free Base Analogs


Generic substitution with the racemic mixture (CAS 1248940-89-7) or the free base form introduces critical variability that undermines experimental reproducibility and pharmacological relevance. The racemate contains equal amounts of the (S)-enantiomer, which, in related pyrrolidine-based dopamine receptor ligands, has been shown to exhibit divergent binding affinities and functional activities . Furthermore, the free base form lacks the aqueous solubility and long-term storage stability conferred by the dihydrochloride salt, which is essential for consistent solution-phase chemistry and biological assay preparation . Even the enantiopure (S)-isomer (CAS 1365937-43-4) cannot serve as a direct replacement without altering the stereochemical outcome of downstream synthetic steps, as evidenced by the distinct InChI keys and MDL numbers that encode opposite chiral configurations .

Quantitative Differentiation Evidence for (3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride Against Closest Analogs


Chiral Purity: Enantiomeric Integrity vs. Racemic Mixture (CAS 1248940-89-7)

The target (R)-enantiomer is supplied as a single, stereochemically defined entity, whereas the racemic mixture (CAS 1248940-89-7) contains a 1:1 ratio of (R)- and (S)-enantiomers. Using the racemate in stereospecific applications would inherently deliver 50% of the undesired enantiomer, potentially confounding structure-activity relationship (SAR) studies and reducing the effective concentration of the active stereoisomer . The separation of enantiomers post-synthesis requires costly chiral chromatography or resolution steps, adding significant time and expense to the research workflow .

Enantioselective Synthesis Chiral Resolution Medicinal Chemistry

Salt Form Advantage: Dihydrochloride Solubility vs. Free Base (CAS 1248940-89-7)

The target compound is supplied as a dihydrochloride salt, which significantly enhances aqueous solubility compared to the free base form (CAS 1248940-89-7). The free base is a neutral amine with limited water miscibility, while the dihydrochloride salt readily dissolves in aqueous buffers commonly used in biological assays . Additionally, the salt form provides superior long-term storage stability, as free amines are susceptible to oxidative degradation and carbonate formation upon exposure to atmospheric CO₂ .

Aqueous Solubility Formulation Stability Salt Selection

Stereochemical Differentiation: (R)-enantiomer vs. (S)-enantiomer (CAS 1365937-43-4)

The (R)-enantiomer (CAS 1365937-15-0) and the (S)-enantiomer (CAS 1365937-43-4) are distinct chemical entities with different MDL numbers (MFCD21602159 vs. MFCD21602167) and different InChI keys, confirming their non-identical three-dimensional structures . In medicinal chemistry campaigns targeting chiral biological receptors, enantiomers can exhibit profoundly different pharmacological profiles. For example, in the dopamine D4 receptor antagonist class, which is a primary application area for pyrazine-pyrrolidine scaffolds, the (R)- and (S)-enantiomers have been shown to possess divergent binding affinities, with one enantiomer often demonstrating significantly higher potency and selectivity [1].

Stereochemistry Enantioselectivity Drug Discovery

Purity Benchmarking: ≥98% Assay vs. Lower-Grade Alternatives

The target compound is consistently supplied at ≥98% purity (HPLC) by reputable vendors including Fluorochem and Leyan, as verified by batch-specific Certificates of Analysis (CoA) . In contrast, some alternative sources offer the racemic mixture or free base at 95% purity, introducing up to 5% of unidentified impurities that could interfere with sensitive catalytic reactions or biological assays . A 3% absolute purity difference translates to a 60% relative increase in impurity burden (5% vs. 2%), which can be critical in early-stage lead optimization where impurity-driven false positives or catalyst poisoning must be avoided.

Chemical Purity Quality Control Reproducibility

Application-Specific Differentiation: Dopamine Receptor Modulator Synthesis

The pyrazine-pyrrolidine scaffold is a privileged structure in dopamine D4 receptor antagonist development. The (R)-enantiomer is specifically noted as a building block for synthesizing dopamine receptor modulators, with the pyrazine moiety contributing to improved binding affinity through π-π stacking interactions with aromatic receptor residues [1]. While direct head-to-head binding data for this specific intermediate are not published, the structural class is validated by compounds such as CP-293,019, a pyrido[1,2-a]pyrazine D4 antagonist with Ki = 3.4 nM and >975-fold selectivity over D2 receptors [2]. The (R)-configuration of the pyrrolidine amine is critical for establishing the correct vector of the basic nitrogen, which forms a key salt bridge with the conserved Asp(3.32) residue in aminergic GPCRs .

Dopamine D4 Receptor CNS Drug Discovery GPCR Ligands

Optimal Application Scenarios for Procuring (3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride


Synthesis of Enantiopure Dopamine D4 Receptor Antagonist Leads

Use this (R)-enantiomer as a chiral building block for constructing D4-selective antagonists via Buchwald-Hartwig coupling or reductive amination at the primary amine. The defined (R)-stereochemistry ensures that the basic amine nitrogen is correctly positioned to form the critical Asp(3.32) salt bridge in the D4 receptor binding pocket, as inferred from class-level SAR [1]. The dihydrochloride salt form allows direct use in polar aprotic solvent systems (DMF, DMSO) without additional base activation.

Parallel Library Synthesis for CNS Lead Optimization

The high purity (≥98%) and single-enantiomer specification make this compound suitable for parallel library synthesis where impurity carry-through could compromise biological screening data. The pyrazine ring provides a synthetic handle for further functionalization (e.g., halogenation, cross-coupling), while the pyrrolidine amine serves as a diversification point for amide or sulfonamide library construction [2].

Stereochemical Probe in GPCR Structure-Activity Studies

This (R)-enantiomer serves as one half of an enantiomeric pair (with CAS 1365937-43-4) for systematic stereochemical SAR exploration. By comparing the biological activity of compounds derived from each enantiomer, researchers can quantify the stereochemical contribution to target engagement, as demonstrated in published D4 antagonist optimization campaigns . The matched molecular properties between enantiomers (identical LogP, TPSA, H-bond donors/acceptors) ensure that any observed activity differences are solely attributable to three-dimensional shape complementarity.

Fragment-Based Drug Discovery (FBDD) Screening

With a molecular weight of 237.13 g/mol (salt form) and a topological polar surface area (TPSA) of 55.04 Ų, this compound satisfies Rule-of-Three criteria for fragment screening libraries . The combination of a hydrogen bond donor (primary amine), hydrogen bond acceptors (pyrazine nitrogens), and a rigid chiral pyrrolidine core provides an ideal balance of pharmacophoric features for fragment hit identification against CNS targets.

Quote Request

Request a Quote for (3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.